

Unraveling the Core Structure of (±)-Paniculidine A: A Technical Guide

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Compound of Interest

Compound Name: (±)-Paniculidine A

Cat. No.: B041348

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This in-depth guide provides a comprehensive overview of the structure elucidation of **(±)-Paniculidine A**, a prenylindole alkaloid isolated from the plant *Murraya paniculata*. The determination of its chemical architecture relied on a combination of spectroscopic techniques and chemical synthesis, culminating in the definitive assignment of its structure as methyl 2-methyl-4-(indol-3-yl)-butyrate. This document summarizes the key experimental data and methodologies that were instrumental in this scientific endeavor.

Spectroscopic Data Analysis

The foundational evidence for the structure of Paniculidine A was derived from a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. These techniques provided a detailed picture of the molecule's connectivity, functional groups, and overall framework.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in establishing the molecular formula of Paniculidine A.

Ion	High-Resolution MS (m/z)	Calculated (C ₁₄ H ₁₇ NO ₂)
[M] ⁺	231.1257	231.1259

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provided key insights into the chromophores and functional groups present in the molecule.

Spectroscopy	Wavelength/Wavenumber	Interpretation
UV (λ_{max})	224, 282, 290 nm	Indole nucleus
IR (ν_{max})	3400 cm^{-1}	NH stretching
1730 cm^{-1}	Ester carbonyl	

^1H -NMR Spectroscopy

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
0.95	d	7.0 Hz	C-2-CH ₃
1.5-2.2	m	C-3-H ₂	
2.4-2.8	m	C-4-H ₂	
2.6	m	C-2-H	
3.65	s	OCH ₃	
6.9-7.6	m	Aromatic-H	
8.1	br s	Indole-NH	

^{13}C -NMR Spectroscopy

Carbon NMR spectroscopy provided information about the carbon skeleton of Paniculidine A.

Chemical Shift (δ)	Assignment
176.5	C-1 (Ester C=O)
136.2	Indole C-7a
127.3	Indole C-3a
122.0	Indole C-2
121.2	Indole C-5
119.1	Indole C-6
118.5	Indole C-4
112.5	Indole C-3
111.0	Indole C-7
51.4	OCH ₃
41.0	C-2
31.5	C-3
24.8	C-4
17.0	C-2-CH ₃

Experimental Protocols

The structure elucidation of Paniculidine A involved a systematic experimental workflow, from isolation to spectroscopic analysis.

Isolation of (±)-Paniculidine A

(±)-Paniculidine A was isolated from the dried roots of *Murraya paniculata*. The general procedure involved:

- Extraction: The powdered plant material was extracted with methanol.

- Solvent Partitioning: The methanol extract was concentrated and partitioned between ethyl acetate and water.
- Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure **(±)-Paniculidine A**.

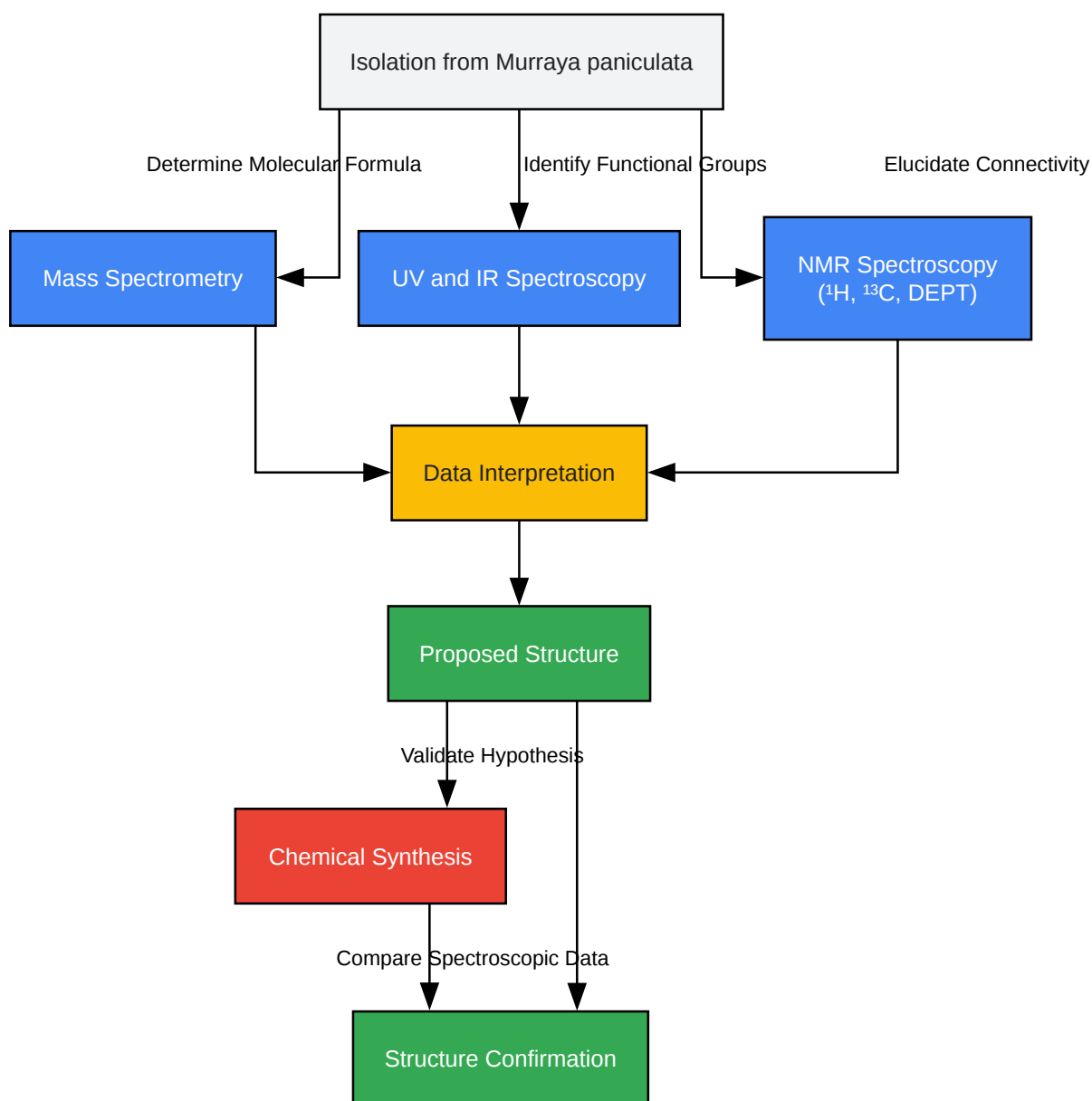
Spectroscopic Analysis

Standard spectroscopic techniques were employed to characterize the isolated compound:

- Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer.
- UV Spectroscopy: The UV spectrum was recorded in methanol.
- IR Spectroscopy: The IR spectrum was recorded using a potassium bromide (KBr) disk.
- NMR Spectroscopy: ^1H and ^{13}C -NMR spectra were recorded in deuteriochloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Logical Workflow for Structure Elucidation

The process of determining the structure of **(±)-Paniculidine A** followed a logical progression, as illustrated in the workflow diagram below.



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Figure 1: Workflow for the structure elucidation of (±)-Paniculidine A.

Conclusion

The structure of (±)-Paniculidine A was unequivocally established as methyl 2-methyl-4-(indol-3-yl)-butyrate through the meticulous application and interpretation of various spectroscopic techniques. The combination of mass spectrometry, UV, IR, and detailed 1D NMR analysis provided a clear and consistent picture of its molecular architecture. This foundational work

provides a basis for further investigation into the biosynthesis, chemical synthesis, and potential biological activities of this natural product.

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